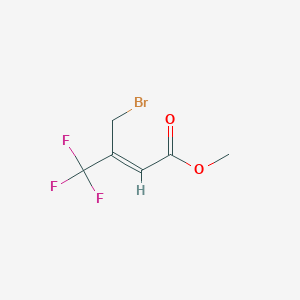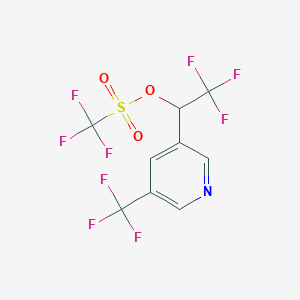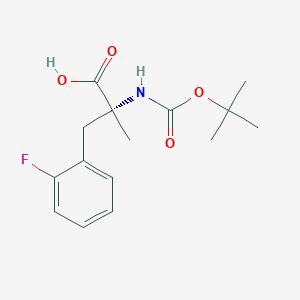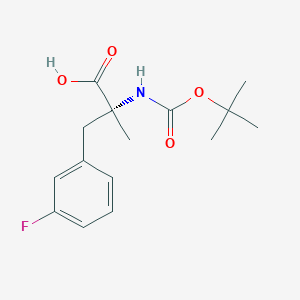
Boc-alpha-methyl-D-3-fluorophenylalanine (Boc-D-aMePhe(3-F)-OH)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-alpha-methyl-D-3-fluorophenylalanine (Boc-D-aMePhe(3-F)-OH) is a synthetic amino acid that has been used in a variety of scientific research applications. It is an important tool for scientists to study the structure and function of proteins, as well as to develop new drugs and treatments. Boc-D-aMePhe(3-F)-OH has a unique structure that allows it to interact with a variety of amino acids and proteins, making it a versatile and essential component of many research protocols.
Applications De Recherche Scientifique
Boc-D-aMePhe(3-F)-OH is used in a variety of scientific research applications. It is often used as a tool to study the structure and function of proteins, as it is able to interact with a variety of amino acids and proteins. It is also used to develop new drugs and treatments, as its unique structure can be used to modify proteins in a variety of ways. Additionally, Boc-D-aMePhe(3-F)-OH is used in the synthesis of peptides and other molecules, as well as in the study of enzyme-substrate interactions.
Mécanisme D'action
Boc-D-aMePhe(3-F)-OH is able to interact with a variety of amino acids and proteins due to its unique structure. The fluorine atom in the molecule is able to form hydrogen bonds with the amino acid side chains of proteins, allowing it to interact with them in a variety of ways. Additionally, the methyl group on the alpha carbon of the molecule is able to interact with the hydrophobic regions of proteins, allowing it to form stable interactions with them.
Biochemical and Physiological Effects
Boc-D-aMePhe(3-F)-OH has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the production of certain proteins, as well as to inhibit the activity of certain enzymes. Additionally, Boc-D-aMePhe(3-F)-OH has been found to have an effect on the expression of certain genes, as well as on the metabolism of certain molecules.
Avantages Et Limitations Des Expériences En Laboratoire
Boc-D-aMePhe(3-F)-OH has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and use in experiments, as it can be synthesized from readily available reagents. Additionally, it is able to interact with a variety of amino acids and proteins, making it a versatile tool for research. However, it has some limitations, such as its relatively high cost and the fact that it can be difficult to purify.
Orientations Futures
There are a number of potential future directions for research involving Boc-D-aMePhe(3-F)-OH. One potential direction is to explore its potential as a drug or treatment for a variety of diseases and conditions. Additionally, its potential as a tool for studying protein structure and function could be further explored. Finally, its potential as a tool for synthesizing peptides and other molecules could be further investigated.
Méthodes De Synthèse
Boc-D-aMePhe(3-F)-OH is synthesized from the reaction of Boc-D-phenylalanine (Boc-D-Phe) and 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in a polar, aprotic solvent such as dimethylformamide (DMF). The reaction product is then purified by preparative HPLC.
Propriétés
IUPAC Name |
(2R)-3-(3-fluorophenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO4/c1-14(2,3)21-13(20)17-15(4,12(18)19)9-10-6-5-7-11(16)8-10/h5-8H,9H2,1-4H3,(H,17,20)(H,18,19)/t15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKXWTLOIVYBTJ-OAHLLOKOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(CC1=CC(=CC=C1)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CC1=CC(=CC=C1)F)(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-alpha-methyl-L-3-Fluorophe | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

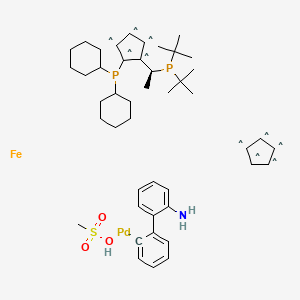
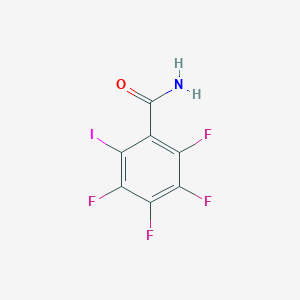

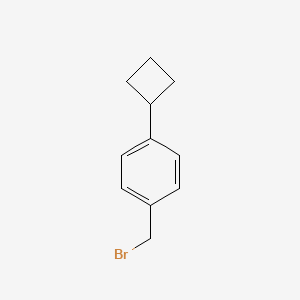
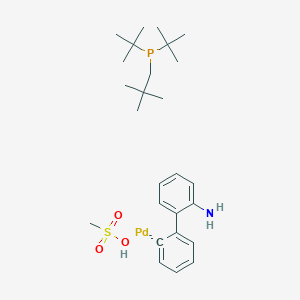
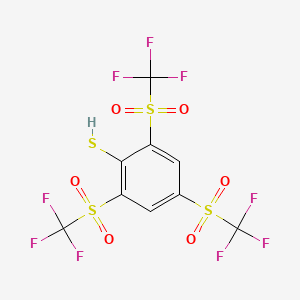

![Chloro(mesitylene)[(1S,2S)-(+)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II)](/img/structure/B6309942.png)
